N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with a unique structure that includes a dioxoisoindoline moiety and a dichlorophenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps. The starting materials often include benzyl derivatives and dichlorophenoxyacetic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide
- 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Uniqueness
N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H20Cl2N2O5 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C24H20Cl2N2O5/c25-15-6-7-17(16(26)10-15)32-12-19(29)27-13-24-9-8-18(33-24)20-21(24)23(31)28(22(20)30)11-14-4-2-1-3-5-14/h1-10,18,20-21H,11-13H2,(H,27,29) |
InChI Key |
FELFTSHHDGBNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C4C=CC(C3C2=O)(O4)CNC(=O)COC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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